molecular formula C7H16Cl3N B12803075 N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride CAS No. 6427-14-1

N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride

Cat. No.: B12803075
CAS No.: 6427-14-1
M. Wt: 220.6 g/mol
InChI Key: RYRGJSRFNMLAQU-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is a useful research compound. Its molecular formula is C7H16Cl3N and its molecular weight is 220.6 g/mol. The purity is usually 95%.
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Preparation Methods

The synthesis of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride typically involves the reaction of N-methyl-4-chlorobutylamine with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a DNA alkylating agent.

    Medicine: It has applications in the development of chemotherapeutic agents due to its ability to interfere with DNA replication.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride involves its ability to alkylate DNA. It forms covalent bonds with the DNA bases, leading to cross-linking and preventing DNA replication and transcription. This action results in the inhibition of cell division and can induce cell death. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is similar to other nitrogen mustard compounds, such as:

What sets this compound apart is its specific structure, which provides unique reactivity and applications in various fields.

Properties

CAS No.

6427-14-1

Molecular Formula

C7H16Cl3N

Molecular Weight

220.6 g/mol

IUPAC Name

4-chloro-N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C7H15Cl2N.ClH/c1-10(7-5-9)6-3-2-4-8;/h2-7H2,1H3;1H

InChI Key

RYRGJSRFNMLAQU-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCl)CCCl.Cl

Origin of Product

United States

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